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molecular formula C9H7BrO2 B3041389 (7-bromo-1-benzofuran-5-yl)methanol CAS No. 286836-24-6

(7-bromo-1-benzofuran-5-yl)methanol

Cat. No. B3041389
M. Wt: 227.05 g/mol
InChI Key: JBVLLDHDYZFTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06967201B1

Procedure details

A solution of 0.63 gm (2.46 mmol) 5-methoxycarbonyl-7-bromobenzofuran in 10 mL toluene was cooled to −78° C. When material precipitated, 5 mL dichloromethane were added to effect solution. To this solution were then slowly added 1.5 mL (8.6 mmol) diisobutylaluminum hydride and the reaction mixture was allowed to warm gradually to room temperature. After 10 minutes the reaction was quenched by the addition of methanol followed by 1.5 gm sodium fluoride and 50 mL water and then Rochelle's salt solution. The mixture was diluted with additional dichloromethane and was stirred vigorously for about 1 hour. The phases were separated and the aqueous phase extracted well with ethyl acetate. The organic phases were combined and concentrated under reduced pressure. The residue was crystallized from hexane and dichloromethane to provide 0.46 gm (82%) of the title compound as a white crystalline solid.
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[C:7]([Br:14])[C:8]2[O:12][CH:11]=[CH:10][C:9]=2[CH:13]=1)=O.[H-].C([Al+]CC(C)C)C(C)C>C1(C)C=CC=CC=1>[OH:2][CH2:3][C:5]1[CH:6]=[C:7]([Br:14])[C:8]2[O:12][CH:11]=[CH:10][C:9]=2[CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
COC(=O)C=1C=C(C2=C(C=CO2)C1)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred vigorously for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When material precipitated
ADDITION
Type
ADDITION
Details
5 mL dichloromethane were added to effect solution
CUSTOM
Type
CUSTOM
Details
After 10 minutes the reaction was quenched by the addition of methanol
Duration
10 min
ADDITION
Type
ADDITION
Details
The mixture was diluted with additional dichloromethane
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted well with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from hexane and dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1C=C(C2=C(C=CO2)C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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